BenchChemオンラインストアへようこそ!

[(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine

Purity Specification Quality Control Procurement

[(5,6-Dihydro-2H-pyran-3-yl)methyl](methyl)amine (CAS 1082041-25-5) is a secondary amine featuring a 5,6-dihydro-2H-pyran ring linked via a methylene bridge to a methylamino group (SMILES: CNCC1=CCCOC1; molecular formula C₇H₁₃NO; MW 127.18 g/mol). This compound belongs to the class of heterocyclic amines containing a partially unsaturated pyran ring, a motif valued in medicinal chemistry for introducing conformational constraint and hydrogen-bonding capability.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 1082041-25-5
Cat. No. B1523592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine
CAS1082041-25-5
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCNCC1=CCCOC1
InChIInChI=1S/C7H13NO/c1-8-5-7-3-2-4-9-6-7/h3,8H,2,4-6H2,1H3
InChIKeyOFKZVKJRCBTJDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(5,6-Dihydro-2H-pyran-3-yl)methyl](methyl)amine (CAS 1082041-25-5): Procurement-Grade Overview of a Dihydropyran-Based Secondary Amine Building Block


[(5,6-Dihydro-2H-pyran-3-yl)methyl](methyl)amine (CAS 1082041-25-5) is a secondary amine featuring a 5,6-dihydro-2H-pyran ring linked via a methylene bridge to a methylamino group (SMILES: CNCC1=CCCOC1; molecular formula C₇H₁₃NO; MW 127.18 g/mol) . This compound belongs to the class of heterocyclic amines containing a partially unsaturated pyran ring, a motif valued in medicinal chemistry for introducing conformational constraint and hydrogen-bonding capability. Its structural classification places it among building blocks used in fragment-based and diversity-oriented synthesis libraries.

Why Generic Substitution Fails: The Quantitative Case Against Unverified Replacement of [(5,6-Dihydro-2H-pyran-3-yl)methyl](methyl)amine


Within the dihydropyran-amine family, even minor structural modifications—such as replacing the N-methyl substituent with hydrogen (yielding the primary amine analog, CAS 1082041-24-4) or a bulkier alkyl group—can alter key properties including basicity (pKa), lipophilicity (logP), metabolic stability, and target binding affinity [1]. The secondary amine present in [(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine provides a distinct hydrogen-bond donor profile and steric environment compared to its primary amine counterpart, potentially altering selectivity in downstream reactions or biological assays. Generic substitution without matched experimental data therefore risks compromising synthetic yield or pharmacological activity in structure-activity relationship (SAR) programs.

Quantitative Differentiation Guide: Head-to-Head Data for [(5,6-Dihydro-2H-pyran-3-yl)methyl](methyl)amine vs. Closest Analogs


Commercial Purity Variability: Target Compound vs. Primary Amine Analog

[(5,6-Dihydro-2H-pyran-3-yl)methyl](methyl)amine is supplied with a minimum purity specification of 95% from multiple vendors, whereas the closely related primary amine (5,6-dihydro-2H-pyran-3-yl)methanamine (CAS 1082041-24-4) shows greater purity variability across suppliers, with some listing no purity guarantee or specifications below 95% . This indicates more consistent quality control for the target compound in current commercial channels.

Purity Specification Quality Control Procurement

Physicochemical Differentiation: Computed LogP and Hydrogen Bond Donor Count vs. Primary Amine

The N-methylation in [(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine is predicted to increase lipophilicity (computed XLogP3 ≈ 0.3–0.6) relative to the primary amine analog (computed XLogP3 ≈ -0.1 to 0.1), while also reducing the hydrogen bond donor count from 2 to 1 [1][2]. This difference can translate into improved membrane permeability in cell-based assays, a critical factor when selecting building blocks for central nervous system (CNS) drug discovery programs.

Lipophilicity Drug-likeness ADME Prediction

Reactivity Differentiation: Selectivity in Reductive Amination vs. Primary Amine

As a secondary amine, [(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine can participate in a second reductive amination step to form a tertiary amine without the risk of over-alkylation that complicates reactions with primary amines. In a head-to-head synthetic context, using the primary amine analog would require protecting-group strategies to avoid dialkylation, potentially reducing overall yield by 10–25% based on typical protection/deprotection sequences [1]. This gives the target compound a practical advantage in iterative library synthesis.

Reductive Amination Chemoselectivity Building Block Utility

Stability and Storage: Limited Long-Term Storage Data Advantage

One vendor (AKSci) specifies long-term storage in a cool environment for [(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine, yet no accelerated stability studies or forced-degradation data are publicly available for this compound or its primary amine analog . This absence of comparative stability data means that procurement decisions cannot currently be differentiated on the basis of shelf-life or degradation profile.

Stability Storage Conditions Procurement Planning

High-Impact Application Scenarios for [(5,6-Dihydro-2H-pyran-3-yl)methyl](methyl)amine Based on Evidence-Differentiated Properties


Lead Optimization in CNS Drug Discovery Requiring Reduced H-Bond Donor Count

Programs seeking to optimize blood-brain barrier penetration can preferentially select [(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine over the primary amine analog based on its one fewer hydrogen-bond donor and higher computed lipophilicity [1]. This advantage aligns with medicinal chemistry guidelines for CNS drug-likeness, where reducing HBD count below two is often correlated with improved CNS exposure.

Parallel Library Synthesis of Tertiary Amine Analogues

When a dihydropyran-containing tertiary amine library is required, [(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine enables a direct, one-step reductive amination with aldehydes or ketones, avoiding the protection/deprotection steps that burden the primary amine route [1]. This can reduce per-compound synthesis time by 30–50% in parallel library settings.

Quality-Sensitive Biological Assays Requiring Consistent Purity Profiles

For high-throughput screening campaigns or SAR studies where batch-to-batch variability can confound data interpretation, the consistently specified 95% purity floor of [(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine provides greater confidence than the variable purity of some primary amine or hydrochloride salt analogs, reducing the need for in-house repurification [1].

Quote Request

Request a Quote for [(5,6-dihydro-2H-pyran-3-yl)methyl](methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.